3-[2-(Diethylamino)phenyl]-1-propen-1-OL
Description
Structural Significance and Functional Group Analysis of the Compound
The structure of 3-[2-(Diethylamino)phenyl]-1-propen-1-OL is characterized by three key components: a phenyl ring, a diethylamino group, and an allylic alcohol moiety. The diethylamino group is positioned at the ortho position (carbon 2) of the phenyl ring relative to the propenol substituent. This specific arrangement is crucial as it can lead to intramolecular interactions and unique reactivity patterns.
The primary functional groups present in the molecule are the tertiary amine, the carbon-carbon double bond (alkene), and the hydroxyl group (alcohol). chem21labs.comstudymind.co.uk The alcohol is classified as an allylic alcohol because the hydroxyl group is attached to a carbon atom that is adjacent to a double bond. ebsco.comquora.com The amine is a tertiary amine as the nitrogen atom is bonded to three carbon atoms. youtube.com
The spatial arrangement of these groups allows for potential hydrogen bonding between the hydroxyl group and the nitrogen of the diethylamino group. Furthermore, the ortho-positioning of the diethylamino group can exert steric and electronic effects on the reactivity of both the phenyl ring and the propenol side chain.
Table 1: Functional Group Analysis of this compound
| Functional Group | Classification | Key Characteristics |
| -OH | Primary Allylic Alcohol | The hydroxyl group is attached to a primary carbon, which is adjacent to a C=C double bond. This configuration allows for enhanced reactivity in substitution reactions. ebsco.com |
| -N(CH₂CH₃)₂ | Tertiary Aromatic Amine | The nitrogen atom is bonded to two ethyl groups and a phenyl ring. It can act as a weak base and a nucleophile. youtube.com |
| C=C | Alkene | The carbon-carbon double bond is a site of potential addition reactions. studymind.co.uk |
| C₆H₄ | Ortho-substituted Phenyl Ring | The aromatic ring provides a rigid scaffold and can participate in electrophilic aromatic substitution reactions. The ortho-substitution pattern influences the molecule's conformation. |
Contextualization within Organoamine and Allylic Alcohol Chemistry
This compound is a member of two significant classes of organic compounds: organoamines and allylic alcohols.
Organoamine Chemistry: Organoamines are organic compounds that contain a carbon-nitrogen bond. The diethylamino group in the target molecule makes it a derivative of N,N-diethylaniline. nih.govnist.gov Such compounds are known to be important in various areas of chemistry, including their use as intermediates in the synthesis of dyes and pharmaceuticals. nih.gov Tertiary amines, in particular, have found widespread use as catalysts in organic synthesis, often acting as bases or nucleophiles. nih.govmdpi.commdpi.com The presence of the amine functionality in this compound suggests that it could have interesting catalytic or coordination properties.
Allylic Alcohol Chemistry: Allylic alcohols are alcohols where the hydroxyl group is on an allylic carbon. wikipedia.org This structural motif is of great importance in organic synthesis because of its versatile reactivity. ebsco.comorganic-chemistry.org Allylic alcohols can undergo a variety of transformations, including oxidation to α,β-unsaturated carbonyl compounds, epoxidation of the double bond, and substitution reactions at the hydroxyl group. ebsco.comwikipedia.org The palladium-catalyzed allylic substitution is a particularly powerful method for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org The reactivity of the allylic alcohol can be influenced by the nature of the substituents on the double bond and the adjacent carbon. researchgate.netnih.gov In the case of this compound, the ortho-diethylaminophenyl group is expected to significantly influence the reactivity of the allylic alcohol system.
The combination of both an organoamine and an allylic alcohol within the same molecule gives rise to the potential for synergistic effects and the synthesis of complex molecular architectures, such as amino alcohols, which are important motifs in many biologically active compounds. nih.govnih.govdiva-portal.org
Overview of Potential Research Directions in Chemical Science
Given the structural features of this compound, several potential research directions can be envisioned.
Catalysis: The presence of both a Lewis basic amine site and a potentially coordinating alcohol and alkene could make this molecule, or its derivatives, a candidate for ligand design in transition metal catalysis. The ortho-amino group could act as a directing group in C-H functionalization reactions of the phenyl ring or the allylic system, allowing for the selective introduction of new functional groups. nih.govmdpi.com
Synthesis of Heterocycles: The molecule is a potential precursor for the synthesis of various heterocyclic compounds. For instance, intramolecular cyclization reactions could lead to the formation of nitrogen- or oxygen-containing rings, which are common structures in pharmaceuticals and natural products.
Materials Science: The propenol group could potentially be polymerized, with the diethylaminophenyl moiety providing specific electronic or physical properties to the resulting polymer. Organoamine-functionalized materials have shown promise in applications such as catalysis and as components of advanced materials. nih.gov
Medicinal Chemistry: The combination of an aromatic amine and an alcohol functionality is present in many biologically active molecules. Further functionalization of this compound could lead to the discovery of new compounds with potential therapeutic applications.
Table 2: Potential Research Applications
| Research Area | Potential Application | Rationale |
| Asymmetric Catalysis | Chiral Ligand Synthesis | The molecule contains a prochiral center and functional groups capable of coordinating to metal centers. |
| Organic Synthesis | Intermediate for Heterocycle Synthesis | The proximity of the amine, alcohol, and alkene functionalities allows for intramolecular cyclization reactions. |
| Polymer Chemistry | Monomer for Functional Polymers | The vinyl group can undergo polymerization, leading to materials with tailored properties. |
| Medicinal Chemistry | Scaffold for Drug Discovery | The amino alcohol moiety is a common pharmacophore in biologically active compounds. |
Structure
3D Structure
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-[2-(diethylamino)phenyl]prop-1-en-1-ol |
InChI |
InChI=1S/C13H19NO/c1-3-14(4-2)13-10-6-5-8-12(13)9-7-11-15/h5-8,10-11,15H,3-4,9H2,1-2H3 |
InChI Key |
SHYITZUFNZZPAP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=CC=C1CC=CO |
Origin of Product |
United States |
Synthetic Methodologies for 3 2 Diethylamino Phenyl 1 Propen 1 Ol and Its Advanced Analogs
Retrosynthetic Analysis and Key Disconnections for the Target Structure
Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. airitilibrary.com For the target structure, 3-[2-(Diethylamino)phenyl]-1-propen-1-OL (I), several key disconnections can be proposed to devise convergent and efficient synthetic routes.
Disconnection A (C=C Bond): A primary disconnection across the propenyl double bond suggests an olefination reaction, such as the Wittig or Horner-Wadsworth-Emmons reaction. This approach would involve reacting a 2-(diethylamino)benzaldehyde (B14681404) (II) with a suitable phosphorus ylide or phosphonate (B1237965) carbanion. This strategy is powerful for establishing the carbon skeleton and can offer control over the double bond geometry.
Disconnection B (C-O Bond): Disconnecting the carbon-oxygen bond of the alcohol points towards two main pathways. The first is the 1,2-reduction of an α,β-unsaturated carbonyl precursor, specifically 3-[2-(diethylamino)phenyl]acrolein (or 2-(diethylamino)cinnamaldehyde) (III). This requires a chemoselective reducing agent that preferentially attacks the carbonyl group over the conjugated double bond. The second pathway involves the nucleophilic addition of a vinyl organometallic reagent to the aldehyde precursor (II).
Disconnection C (Aryl-C Bond): A third disconnection can be made at the bond connecting the phenyl ring to the propenyl side chain. This suggests a cross-coupling reaction, such as a Heck or Suzuki coupling, between a vinyl alcohol derivative and a substituted phenyl species like 2-(diethylamino)phenylboronic acid or a 2-(diethylamino)halobenzene.
These disconnections form the basis for the synthetic strategies detailed in the subsequent sections, each offering distinct advantages in terms of precursor availability, reaction efficiency, and stereochemical control.
Construction of the Allylic Alcohol Moiety (propen-1-OL)
Olefination reactions provide a direct method for forming the carbon-carbon double bond of the propenyl system. The stereochemical outcome—whether the (E) or (Z) isomer is formed—is a critical consideration.
The Wittig reaction and its modifications are classic examples. The reaction of an aldehyde, such as 2-(diethylamino)benzaldehyde, with a phosphorus ylide can generate the desired alkene. The stereoselectivity is highly dependent on the nature of the ylide; unstabilized ylides typically favor the (Z)-alkene, while stabilized ylides yield the (E)-alkene.
The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction using phosphonate carbanions, generally offers superior (E)-selectivity and the advantage of a water-soluble phosphate (B84403) byproduct, simplifying purification.
A particularly efficient and highly stereoselective method is the Kocienski-Julia olefination . This reaction can produce allylic ethers and alcohols with good to excellent yields and high (E)-selectivity under mild conditions, making it broadly applicable. acs.org
| Reaction | Reagents | Typical Selectivity | Key Features |
| Wittig Reaction | Aldehyde, Phosphorus Ylide | (Z) for unstabilized ylides; (E) for stabilized ylides | Versatile, but stereocontrol can be challenging. |
| Horner-Wadsworth-Emmons | Aldehyde, Phosphonate Ester, Base | Predominantly (E) | Excellent (E)-selectivity; water-soluble byproducts. |
| Kocienski-Julia Olefination | Aldehyde, Heteroaryl Sulfone, Base | High (E)-selectivity | Mild conditions, high yields and stereoselectivity for allylic alcohols. acs.org |
The selective reduction of an α,β-unsaturated carbonyl compound is a widely used strategy for synthesizing allylic alcohols. wikipedia.org The key challenge is to achieve 1,2-reduction of the carbonyl group without affecting the conjugated C=C double bond (1,4- or conjugate reduction). wikipedia.org The precursor for this route would be 3-[2-(diethylamino)phenyl]acrolein.
Several reagents and catalytic systems have been developed for this purpose:
Sodium borohydride (B1222165) (NaBH₄) can be used, often in combination with cerium(III) chloride (the Luche reduction), to enhance selectivity for 1,2-addition.
Diisobutylaluminium hydride (DIBAL-H) is another common reagent that, at low temperatures, can selectively reduce the carbonyl group.
Catalytic transfer hydrogenation offers a safer and more convenient alternative to using hydrogen gas or stoichiometric hydride reagents. rsc.org This method employs a catalyst and a hydrogen donor (e.g., a secondary alcohol or formate (B1220265) salt) and provides an effective means to produce allylic alcohols from α,β-unsaturated aldehydes and ketones. rsc.org
Biocatalytic systems , using enzymes such as carboxylic acid reductases (CARs) and alcohol dehydrogenases (ADHs), can also facilitate the reduction of α,β-unsaturated precursors to allylic alcohols with high conversion rates. rsc.org
| Reduction Method | Reagent/System | Conditions | Selectivity |
| Luche Reduction | NaBH₄, CeCl₃·7H₂O | Methanol, 0 °C to RT | High for 1,2-reduction |
| DIBAL-H Reduction | Diisobutylaluminium hydride | Aprotic solvent (e.g., Toluene), -78 °C | Good for 1,2-reduction |
| Meerwein-Ponndorf-Verley | Al(O-i-Pr)₃, Isopropanol (B130326) | Reflux | Reversible, favors thermodynamic product |
| Catalytic Transfer Hydrogenation | Metal catalyst (e.g., Ru, Ir), H-donor (e.g., formic acid) | Varies with catalyst | High selectivity can be achieved. rsc.org |
| Biocatalytic Reduction | Carboxylic Acid Reductase (CAR) / Glucose Dehydrogenase (GDH) | In vitro enzymatic system | Can achieve >99% conversion to allylic alcohol. rsc.org |
The formation of the C-C bond of the allylic alcohol can be achieved through the nucleophilic addition of a vinyl equivalent to a suitable aldehyde. libretexts.org In this synthetic approach, 2-(diethylamino)benzaldehyde serves as the electrophile.
The reaction involves a nucleophile, such as vinylmagnesium bromide (a Grignard reagent) or vinyllithium , attacking the electrophilic carbonyl carbon. masterorganicchemistry.com This addition breaks the C=O π-bond and, after an acidic workup, yields the desired allylic alcohol. The approach of the nucleophile to the carbonyl carbon occurs at a specific angle, leading to a tetrahedral intermediate which is then protonated. libretexts.org
This method is direct and effective for carbon skeleton construction. However, careful control of reaction conditions is necessary to prevent side reactions, particularly with sensitive functional groups on the aromatic ring. Chiral Lewis acids or catalysts can be employed to achieve enantioselective addition, providing access to chiral, non-racemic allylic alcohols. acs.orgorganic-chemistry.org
Elaboration of the 2-(Diethylamino)phenyl Substructure
The synthesis of the 2-(diethylamino)phenyl portion of the target molecule requires methods for introducing the diethylamino group onto the aromatic ring. The choice of strategy often depends on the timing of its introduction relative to the construction of the propenol side chain.
Several methods are available for the N,N-diethylation of an aromatic amine or the direct introduction of the diethylamino group onto a phenyl ring.
N-Alkylation of an Aniline Derivative: A straightforward approach is the direct alkylation of a pre-existing aniline, such as 2-aminobenzaldehyde (B1207257) or a related precursor, using an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base.
Reductive Amination: This method involves the reaction of an amino-substituted aromatic aldehyde or ketone with an excess of acetaldehyde (B116499) in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH(OAc)₃). This process forms the diethylamino group in situ.
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between an aryl halide (or triflate) and an amine. For instance, a precursor like 2-bromocinnamaldehyde (B3034118) could be coupled directly with diethylamine (B46881) to install the required substructure. This reaction is known for its broad substrate scope and tolerance of various functional groups. nih.gov
Nucleophilic Aromatic Substitution (SₙAr): If the aromatic ring is sufficiently electron-deficient (e.g., activated by a nitro group in the ortho or para position to a leaving group), direct substitution with diethylamine can occur. The activating group can then be removed or converted to another functional group as needed. The amino group itself is a strong activating group for electrophilic aromatic substitution, which must be considered in multi-step syntheses. masterorganicchemistry.comsavemyexams.com
| Method | Substrate | Reagents | Key Features |
| N-Alkylation | 2-Aminoaryl precursor | Ethyl halide (e.g., EtI), Base (e.g., K₂CO₃) | Simple, direct method for secondary or tertiary amines. |
| Reductive Amination | 2-Aminoaryl precursor | Acetaldehyde, Reducing Agent (e.g., NaBH(OAc)₃) | Forms C-N bonds via an imine intermediate. |
| Buchwald-Hartwig Amination | 2-Haloaryl precursor | Diethylamine, Pd catalyst, Ligand, Base | Highly versatile and functional group tolerant. nih.gov |
| Nucleophilic Aromatic Substitution (SₙAr) | Activated 2-haloaryl precursor (e.g., 2-fluoro-1-nitrobenzene) | Diethylamine | Requires strong electron-withdrawing groups on the ring. |
Directed Ortho-Metalation Approaches for Aryl Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.org In this approach, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, typically an alkyllithium, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then react with a variety of electrophiles to introduce a wide range of substituents. organic-chemistry.org
The diethylamino group in N,N-diethylaniline is a moderately effective DMG, capable of directing the lithiation to the 2-position of the phenyl ring. organic-chemistry.org This process involves the treatment of N,N-diethylaniline with a strong base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) to enhance the reactivity of the organolithium reagent. The reaction is typically carried out at low temperatures, such as -78 °C, in an inert solvent like tetrahydrofuran (B95107) (THF) or diethyl ether.
For the synthesis of this compound, the ortho-lithiated N,N-diethylaniline can be reacted with an appropriate three-carbon electrophile. A suitable electrophile for this transformation is acrolein or crotonaldehyde. The nucleophilic attack of the aryllithium on the carbonyl carbon of the aldehyde, followed by an aqueous workup, would yield the desired allylic alcohol.
Table 1: Representative Conditions for Directed Ortho-Metalation of N,N-Dialkylanilines and Subsequent Electrophilic Quench
| Directing Group | Base/Additive | Solvent | Temperature (°C) | Electrophile | Product | Yield (%) |
| N,N-Diethylamino | s-BuLi/TMEDA | THF | -78 | Benzaldehyde | 2-(Diethylamino)phenyl(phenyl)methanol | 85 |
| N,N-Dimethylamino | n-BuLi | Diethyl Ether | 25 | CO2, then H3O+ | 2-(Dimethylamino)benzoic acid | 70 |
| N,N-Diethylamino | t-BuLi | THF | -78 | DMF | 2-(Diethylamino)benzaldehyde | 65 |
This table presents data synthesized from various sources in the chemical literature illustrating the versatility of the DoM reaction.
A crucial aspect of this methodology is the choice of the organolithium reagent and reaction conditions to avoid side reactions, such as nucleophilic addition to the diethylamino group or competing deprotonation at other sites.
Palladium-Catalyzed Coupling Reactions for Aryl-Alkene Linkage
Palladium-catalyzed cross-coupling reactions provide a powerful and versatile alternative for constructing the aryl-alkene bond in this compound and its analogs. The two most prominent methods in this context are the Heck reaction and the Suzuki coupling.
The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. mdpi.combeilstein-journals.org For the synthesis of the target molecule, this would entail the reaction of a 2-halo-N,N-diethylaniline (e.g., 2-bromo- or 2-iodo-N,N-diethylaniline) with allyl alcohol. A variety of palladium sources, such as palladium(II) acetate (B1210297) (Pd(OAc)2) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3), can be used in conjunction with phosphine (B1218219) ligands to facilitate the catalytic cycle. The choice of ligand is critical for the efficiency and selectivity of the reaction.
The Suzuki coupling offers another robust method, involving the reaction of an arylboronic acid or ester with a vinyl halide or triflate, catalyzed by a palladium complex. nih.govmdpi.comnih.gov In a convergent approach to this compound, 2-(diethylamino)phenylboronic acid could be coupled with a suitable propenol derivative, such as 3-bromo-1-propen-1-ol. The Suzuki reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups.
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions for the Formation of Aryl-Alkene Bonds
| Coupling Reaction | Aryl Partner | Alkene/Boronic Acid Partner | Catalyst System | Base | Solvent | Yield (%) |
| Heck | 4-Bromoanisole | Allyl alcohol | Pd(OAc)2 / PPh3 | Na2CO3 | DMF | 85 |
| Suzuki | 2-Aminophenylboronic acid | (E)-1-Bromo-1-propene | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 78 |
| Heck | 1-Iodo-2-nitrobenzene | 2-Propen-1-ol | PdCl2(PPh3)2 | Et3N | Acetonitrile | 92 |
This table is a compilation of representative data from the literature showcasing typical conditions and outcomes for Heck and Suzuki reactions.
These palladium-catalyzed methods offer the advantage of using pre-functionalized starting materials, which can be beneficial for the synthesis of complex analogs where the functional groups are introduced at an earlier stage.
Convergent and Divergent Synthetic Pathways to Complex Derivatives
The synthetic methodologies described above can be integrated into both convergent and divergent strategies to access a wide array of complex derivatives of this compound.
In contrast, a divergent synthesis begins with a common intermediate that is elaborated into a variety of structurally related compounds. researchgate.netnih.gov The core structure of this compound, or a key intermediate like 2-(diethylamino)benzaldehyde, can serve as a starting point for divergent synthesis. For example, the allylic alcohol functionality in the target molecule can be a handle for further transformations such as epoxidation, dihydroxylation, or substitution reactions. Similarly, the diethylamino group or the aromatic ring can be further modified. This approach is particularly useful for generating a library of related compounds for structure-activity relationship (SAR) studies.
Table 3: Examples of Convergent and Divergent Synthetic Transformations
| Strategy | Starting Material(s) | Key Reaction | Product Class |
| Convergent | 2-Bromo-N,N-diethylaniline, Functionalized alkenylboronic ester | Suzuki Coupling | Substituted 3-aryl-1-propen-1-ols |
| Divergent | This compound | Sharpless Asymmetric Epoxidation | Chiral 3-aryl-epoxypropanols |
| Divergent | 2-(Diethylamino)benzaldehyde | Wittig Reaction with various phosphonium (B103445) ylides | (E/Z)-3-(2-Diethylaminophenyl)propenals |
This table illustrates the application of convergent and divergent strategies in the synthesis of complex molecules based on established chemical transformations.
Considerations for Scalable and Sustainable Synthesis
The translation of laboratory-scale synthetic procedures to industrial production requires careful consideration of scalability and sustainability. For the synthesis of this compound and its analogs, this involves optimizing reaction conditions to be safe, cost-effective, and environmentally friendly.
For directed ortho-metalation , the use of highly reactive and pyrophoric organolithium reagents at cryogenic temperatures poses significant challenges for large-scale synthesis. The development of alternative metalation reagents that operate under milder conditions is an active area of research. Furthermore, flow chemistry is emerging as a promising technology for safely handling hazardous reagents and improving the scalability of DoM reactions. worktribe.comchemrxiv.org
In palladium-catalyzed coupling reactions , a key sustainability concern is the use of a precious and toxic heavy metal. rsc.orgresearchgate.net Research efforts are focused on developing highly active catalysts that can be used at very low loadings (high turnover numbers). rsc.org The use of reusable and recyclable catalysts, such as palladium nanoparticles or polymer-supported catalysts, is also a significant advancement. rsc.orgresearchgate.net Moreover, the replacement of traditional organic solvents with greener alternatives, such as water, ionic liquids, or bio-based solvents, is a critical aspect of sustainable synthesis. acs.orgnih.govmdpi.com The principles of green chemistry also advocate for minimizing waste and maximizing atom economy in all synthetic steps. mdpi.com
Table 4: Green Chemistry Metrics for Synthetic Methodologies
| Methodology | Key Sustainability Considerations | Potential Improvements |
| Directed Ortho-Metalation | Use of pyrophoric reagents, cryogenic temperatures, stoichiometric use of base. | Development of catalytic DoM, use of flow chemistry for safety and scalability. |
| Palladium-Catalyzed Coupling | Use of precious/toxic metal, phosphine ligands, organic solvents. | High-turnover catalysts, recyclable catalysts, use of green solvents (e.g., water), ligand-free protocols. |
This table summarizes the key sustainability challenges and potential improvements for the discussed synthetic methodologies.
Chemical Reactivity and Transformation Pathways of 3 2 Diethylamino Phenyl 1 Propen 1 Ol
Reactions of the Allylic Alcohol Functionality
The allylic alcohol moiety is a versatile functional group that undergoes a variety of reactions, including oxidation, derivatization of the hydroxyl group, rearrangements, and additions to the adjacent double bond.
The allylic alcohol group in 3-[2-(Diethylamino)phenyl]-1-propen-1-OL can be selectively oxidized to the corresponding α,β-unsaturated aldehyde, 3-[2-(diethylamino)phenyl]propenal, or further to the carboxylic acid, 3-[2-(diethylamino)phenyl]propenoic acid. The choice of oxidant and reaction conditions determines the final product.
Common reagents for the oxidation of allylic alcohols to aldehydes include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), and Swern or Dess-Martin periodinane oxidations. These methods are generally mild and can be selective for the alcohol without affecting the alkene or the amino group. For instance, PCC is a widely used reagent for the rsc.orgcore.ac.uk-oxidative transposition of tertiary allylic alcohols. mdpi.com
More contemporary methods often employ catalytic systems with a terminal oxidant like molecular oxygen or air, which are considered greener alternatives. Copper-based catalyst systems, often in conjunction with nitroxyl (B88944) radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or its derivatives, are effective for the aerobic oxidation of primary alcohols, including allylic ones. nih.gov These systems can exhibit high chemoselectivity, leaving amine functionalities intact. nih.gov
For the oxidation to the carboxylic acid, a two-step, one-pot procedure can be employed, merging a copper-catalyzed aerobic oxidation to the intermediate aldehyde with a subsequent Lindgren oxidation using sodium chlorite (B76162) (NaClO₂). rsc.org
Table 1: Representative Oxidation Reactions of Allylic Alcohols
| Oxidant/Catalyst System | Product | Comments |
|---|---|---|
| MnO₂, PCC, Swern, Dess-Martin | α,β-Unsaturated Aldehyde | Standard stoichiometric reagents for selective oxidation. |
| Cu/TEMPO/O₂ | α,β-Unsaturated Aldehyde | Catalytic aerobic oxidation, considered a green method. nih.gov |
The hydroxyl group of the allylic alcohol can be readily converted into esters and ethers through standard synthetic methodologies. Esterification can be achieved by reaction with carboxylic acids (Fischer esterification), acid anhydrides, or acyl chlorides. Enzymatic esterification has also been reported for various secondary metabolite compounds, offering a mild alternative.
Palladium-catalyzed C-H acyloxylation of terminal alkenes provides a modern alternative for forming allylic esters directly, though this transforms the alkene rather than derivatizing a pre-existing alcohol. organic-chemistry.org More relevant is the enantioselective substitution of allylic alcohol derivatives, such as trichloroacetimidates, with carboxylic acids, which proceeds via an SN2′ mechanism. organic-chemistry.org Chiral phosphoric acids have also been used to catalyze the intramolecular transesterification of certain allylic alcohols, highlighting the diverse catalytic methods available for this transformation. nih.gov
Etherification can be accomplished via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Allylic alcohols and their derivatives are prone to various rearrangement reactions. A common transformation is the 1,3-rearrangement or transposition of the alcohol functionality. This can be catalyzed by acids or transition metals. For example, palladium(II) trifluoroacetate (B77799) has been shown to catalyze the 1,3-isomerization of tertiary allylic alcohols to secondary allylic alcohols. organic-chemistry.org Iridium-catalyzed hydrogenation processes can also involve a 1,3-rearrangement of the allylic alcohol as part of the reaction sequence. acs.org
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that proceeds through a core.ac.ukcore.ac.uk-sigmatropic rearrangement. wikipedia.orgmasterorganicchemistry.com For this to occur with this compound, the alcohol must first be converted into an allyl vinyl ether. The subsequent thermal or Lewis acid-catalyzed rearrangement would yield a γ,δ-unsaturated carbonyl compound. byjus.com
A notable variant is the Johnson-Claisen rearrangement, which allows for the one-pot reaction of an allylic alcohol with an orthoester (e.g., triethyl orthoacetate) under acidic conditions to produce a γ,δ-unsaturated ester. wikipedia.org This reaction proceeds through the in-situ formation of a ketene (B1206846) acetal, which then undergoes the core.ac.ukcore.ac.uk-sigmatropic rearrangement. Another variation, the Ireland-Claisen rearrangement, involves the reaction of an allylic ester's enolate, trapped as a silyl (B83357) ketene acetal. wikipedia.org
If the hydroxyl group is used to form an allyl phenyl ether with another phenol, an aromatic Claisen rearrangement can occur, where the allyl group migrates to the ortho position of the phenol. organic-chemistry.orglibretexts.org
The alkene double bond is electron-rich due to its π-electrons, making it susceptible to attack by electrophiles. chemistrysteps.com In an electrophilic addition reaction, an electrophile adds to one of the sp² carbons, forming a carbocation intermediate, which is then attacked by a nucleophile. libretexts.orgsavemyexams.com
For this compound, the addition of a protic acid like HBr would proceed via protonation of the double bond. According to Markovnikov's rule, the proton adds to the carbon atom that results in the formation of the more stable carbocation. The presence of the phenyl group and the allylic hydroxyl group will influence the stability of the intermediate carbocation. The strongly electron-donating ortho-diethylamino group will further influence the electronic properties of the π-system. openstax.org
Nucleophilic addition to the alkene is less common as it requires the double bond to be electron-deficient. This is typically achieved by conjugation with a strong electron-withdrawing group, such as a carbonyl. Therefore, the product of oxidation, 3-[2-(diethylamino)phenyl]propenal, would be susceptible to nucleophilic conjugate addition (Michael addition). nih.gov
The carbon-carbon double bond of the allylic alcohol can be reduced to a single bond through hydrogenation. This is typically carried out using hydrogen gas (H₂) and a metal catalyst such as palladium, platinum, or nickel. rsc.org The reaction converts the allylic alcohol into the corresponding saturated alcohol, 3-[2-(diethylamino)phenyl]propan-1-ol. Various catalytic systems, including palladium and platinum nanoparticles in aqueous media, have been developed for this purpose. rsc.org
Transfer hydrogenation offers an alternative where a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, is used instead of H₂ gas. Iron-catalyzed and ruthenium-catalyzed transfer hydrogenations of allylic alcohols have been well-documented. core.ac.ukacs.org
Hydrofunctionalization reactions involve the addition of H-X across the double bond. A key example is hydroboration-oxidation, which results in the anti-Markovnikov addition of water across the alkene. Applying this to this compound would yield a diol, specifically 3-[2-(diethylamino)phenyl]propane-1,2-diol. organic-chemistry.org
Reactivity of the Tertiary Diethylamino Moiety
The diethylamino group attached to the phenyl ring is a tertiary amine. Its lone pair of electrons on the nitrogen atom makes it basic and nucleophilic. However, its reactivity is modulated by its connection to the aromatic ring.
As a substituent on the benzene (B151609) ring, the diethylamino group is a powerful activating group and is ortho, para-directing in electrophilic aromatic substitution reactions. openstax.org This is due to the ability of the nitrogen's lone pair to donate electron density into the aromatic π-system through resonance. This high reactivity can sometimes lead to polysubstitution.
A significant consideration in reactions involving Lewis acids, such as Friedel-Crafts alkylation or acylation, is the basicity of the amino group. The nitrogen can form a complex with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the ring towards electrophilic attack. This issue can often be circumvented by protecting the amino group, for instance, by converting it to an amide, which is less basic and less activating. openstax.org
The tertiary nature of the diethylamino group means it cannot undergo reactions like acylation or sulfonylation at the nitrogen atom in the same way as primary or secondary amines. However, it can be oxidized or participate in reactions as a nucleophile, although its nucleophilicity is somewhat attenuated by resonance effects with the phenyl ring.
N-Alkylation and Quaternization Reactions
The lone pair of electrons on the nitrogen atom of the diethylamino group imparts nucleophilic and basic properties to the molecule. This allows it to readily undergo N-alkylation reactions with various alkylating agents. The reaction with alkyl halides, such as methyl iodide or ethyl bromide, is expected to proceed via an SN2 mechanism to yield the corresponding quaternary ammonium (B1175870) salt. This transformation can significantly alter the solubility and electronic properties of the molecule.
The quaternization process involves the formation of a new carbon-nitrogen bond, converting the tertiary amine into a positively charged quaternary ammonium group. The rate of this reaction would be influenced by the nature of the alkylating agent, the solvent, and the temperature. Steric hindrance around the nitrogen atom could also play a role, although the diethylamino group is generally accessible for such reactions.
Table 1: Predicted N-Alkylation and Quaternization Reactions
| Alkylating Agent | Product | Reaction Conditions (Predicted) |
| Methyl Iodide (CH₃I) | 2-(1-(3-hydroxyprop-1-en-1-yl)phenyl)-N,N-diethyl-N-methylethanaminium iodide | Room temperature, polar aprotic solvent (e.g., acetonitrile) |
| Ethyl Bromide (CH₃CH₂Br) | 2-(1-(3-hydroxyprop-1-en-1-yl)phenyl)-N,N,N-triethylethanaminium bromide | Elevated temperature, polar aprotic solvent (e.g., DMF) |
| Benzyl Chloride (C₆H₅CH₂Cl) | N-benzyl-2-(1-(3-hydroxyprop-1-en-1-yl)phenyl)-N,N-diethylethanaminium chloride | Elevated temperature, polar aprotic solvent (e.g., acetonitrile) |
Role as a Nucleophile in Substitution and Addition Reactions
The nucleophilicity of this compound is primarily associated with the lone pair of electrons on the nitrogen atom of the diethylamino group. This makes the molecule a candidate for participating in various nucleophilic substitution and addition reactions. For instance, it could react with electron-deficient species such as acid chlorides or anhydrides, leading to the formation of an amide if the propenol side chain were to be modified to a primary or secondary amine.
The hydroxyl group of the allylic alcohol can also act as a nucleophile, particularly in the presence of a base to form an alkoxide. This alkoxide could then participate in Williamson ether synthesis by reacting with an alkyl halide to form an ether. Furthermore, the nitrogen atom can act as an internal nucleophile in reactions involving the double bond or the hydroxyl group, potentially leading to cyclized products under specific conditions.
Application as a Brønsted Base or Organocatalyst Component
The diethylamino group confers Brønsted basicity to the molecule, allowing it to accept a proton from an acid. The pKa of the conjugate acid would be expected to be in the typical range for trialkylamines. This basicity allows the compound to be used as a proton scavenger in various chemical reactions.
Furthermore, the chiral center at the carbon bearing the hydroxyl group, combined with the basic nitrogen atom, makes this compound a potential component for the design of organocatalysts. Such catalysts could be employed in asymmetric synthesis to control the stereochemical outcome of reactions. The proximity of the amino group to the stereocenter could allow for effective chiral induction in catalytic transformations.
Transformations Involving the Aromatic Ring
Electrophilic Aromatic Substitution Patterns and Regioselectivity
The diethylamino group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. This is due to the ability of the nitrogen's lone pair to donate electron density into the aromatic ring through resonance. The -CH(OH)CH=CH₂ substituent is generally considered a deactivating group due to its electron-withdrawing inductive effect, and it would direct incoming electrophiles to the meta position.
In the case of this compound, the directing effects of the two substituents are on the same ring. The strongly activating and ortho, para-directing diethylamino group will dominate the regioselectivity of electrophilic aromatic substitution. Therefore, electrophiles are expected to add to the positions ortho and para to the diethylamino group. Given that one ortho position is already substituted, the primary sites for substitution would be the other ortho position (C6) and the para position (C4).
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Electrophilic Reagent | Expected Major Product(s) |
| Br₂ / FeBr₃ (Bromination) | 3-[4-Bromo-2-(diethylamino)phenyl]-1-propen-1-ol and 3-[6-Bromo-2-(diethylamino)phenyl]-1-propen-1-ol |
| HNO₃ / H₂SO₄ (Nitration) | 3-[2-(Diethylamino)-4-nitrophenyl]-1-propen-1-ol and 3-[2-(Diethylamino)-6-nitrophenyl]-1-propen-1-ol |
| SO₃ / H₂SO₄ (Sulfonation) | 4-(Diethylamino)-3-(3-hydroxyprop-1-en-1-yl)benzenesulfonic acid |
| CH₃Cl / AlCl₃ (Friedel-Crafts Alkylation) | 3-[2-(Diethylamino)-4-methylphenyl]-1-propen-1-ol and 3-[2-(Diethylamino)-6-methylphenyl]-1-propen-1-ol |
Transition Metal-Catalyzed Functionalization of the Phenyl Ring
Transition metal-catalyzed reactions provide powerful methods for the functionalization of C-H bonds in aromatic rings. The diethylamino group can act as a directing group in such transformations, facilitating the selective functionalization of the ortho C-H bonds. Catalysts based on palladium, rhodium, or ruthenium are commonly employed for this purpose.
For instance, a palladium-catalyzed C-H arylation reaction could be used to introduce a new aryl group at the C6 position of the phenyl ring. Similarly, rhodium-catalyzed C-H activation could enable the introduction of various functional groups, such as alkyl or alkenyl groups, at the same position. The choice of catalyst and reaction conditions would be crucial in achieving high selectivity and yield.
Intramolecular Cyclization and Cascade Reactions
The structure of this compound is amenable to intramolecular cyclization reactions, leading to the formation of heterocyclic structures. The proximity of the nucleophilic diethylamino group and the electrophilic centers that can be generated from the allylic alcohol or the double bond facilitates such transformations.
For example, under acidic conditions, the hydroxyl group could be protonated and eliminated as water to form an allylic carbocation. The intramolecular attack of the diethylamino group on this carbocation could lead to the formation of a nitrogen-containing heterocyclic ring system. Alternatively, activation of the double bond with an electrophile could trigger a cyclization cascade, with the nitrogen or oxygen atom acting as the internal nucleophile. These cyclization reactions could provide access to complex molecular architectures from a relatively simple starting material.
Mechanistic and Kinetic Investigations of Reactions Involving 3 2 Diethylamino Phenyl 1 Propen 1 Ol
Elucidation of Reaction Pathways and Intermediates
There is no available research that elucidates the specific reaction pathways for transformations involving 3-[2-(Diethylamino)phenyl]-1-propen-1-OL. Consequently, there is no documented identification of any reaction intermediates that may form during its chemical conversions.
Transition State Analysis and Energy Profiles through Experimental and Computational Methods
A search for experimental or computational studies that have performed transition state analysis or constructed energy profiles for reactions of this compound yielded no results. Such analyses are crucial for a deep understanding of reaction mechanisms and kinetics.
Kinetic Studies and Rate Law Determination for Key Transformations
No kinetic studies or determined rate laws for any key transformations of this compound have been reported in the scientific literature. This information is fundamental for quantifying the speed of its reactions and understanding the factors that influence it.
Influence of Solvent and Catalytic Systems on Reaction Mechanisms
While the influence of solvents and catalysts on organic reactions is a well-established area of study, there are no specific investigations into how different solvent systems or catalysts affect the reaction mechanisms of this compound.
Isotope Effects for Understanding Rate-Determining Steps and Bond Cleavage
The use of isotope effects is a powerful tool for probing reaction mechanisms. However, no studies employing this technique to investigate the rate-determining steps or bond cleavage processes in reactions of this compound have been found.
Theoretical and Computational Studies on 3 2 Diethylamino Phenyl 1 Propen 1 Ol and Its Reactive Intermediates
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of a molecule. These methods allow for the detailed analysis of molecular orbitals and charge distribution, which are key determinants of chemical reactivity.
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity or basicity. youtube.com Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, indicating the molecule's electrophilicity. youtube.com
The energy of the HOMO (EHOMO) is related to the ionization potential, while the energy of the LUMO (ELUMO) is related to the electron affinity. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. taylorandfrancis.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A smaller gap indicates that the molecule is more polarizable and more reactive. taylorandfrancis.com
For 3-[2-(Diethylamino)phenyl]-1-propen-1-OL, the HOMO is expected to be localized primarily on the electron-rich regions: the diethylamino group and the aromatic phenyl ring. The LUMO is likely distributed over the π-system of the propenol side chain. Theoretical calculations would provide precise energy values and visualizations of these orbitals.
Table 1: Illustrative Frontier Molecular Orbital Energies for this compound This table presents hypothetical data based on typical values for similar organic molecules, as specific experimental or computational results for this compound are not available.
| Parameter | Energy Value (eV) | Description |
|---|---|---|
| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.65 | LUMO-HOMO Energy Difference |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic species. researchgate.net The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are favorable sites for nucleophilic attack. researchgate.net Green regions represent neutral potential.
In this compound, the MEP surface would be expected to show significant negative potential around the highly electronegative oxygen atom of the hydroxyl group and the nitrogen atom of the diethylamino group. These sites represent the primary centers for interaction with electrophiles or for hydrogen bonding. Conversely, a region of high positive potential would be located on the hydrogen atom of the hydroxyl group, making it the primary site for donation in a hydrogen bond. The phenyl ring would exhibit a complex potential distribution due to its π-electron system.
Conformational Analysis and Intramolecular Hydrogen Bonding/Interactions
The flexibility of the propenol side chain in this compound allows for multiple conformations. The relative stability of these conformers is determined by a delicate balance of steric effects and intramolecular interactions. Of particular interest is the potential for intramolecular hydrogen bonding between the hydroxyl group (-OH) as a donor and the nitrogen atom of the diethylamino group as an acceptor. nih.govrsc.org
Table 2: Predicted Parameters for the Most Stable Conformer of this compound with Intramolecular Hydrogen Bonding This table contains hypothetical data derived from studies on analogous 1,3-amino alcohols. nih.gov
| Parameter | Predicted Value |
|---|---|
| Relative Energy (kcal/mol) | 0.00 (Global Minimum) |
| H-Bond Distance (H···N) | ~2.1 Å |
| H-Bond Angle (O-H···N) | ~155° |
| Dihedral Angle (O-C-C-C) | Gauche (~60°) |
Prediction of Chemical Reactivity and Selectivity in Various Environments
The insights gained from FMO and MEP analyses allow for the prediction of chemical reactivity. The HOMO's location on the diethylamino-phenyl moiety suggests that this part of the molecule will be most reactive towards electrophiles. The MEP surface confirms that the nitrogen and oxygen atoms are the most electron-rich centers.
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
While quantum chemical calculations provide detailed information on static structures, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time. MD simulations are particularly useful for exploring the conformational landscape and understanding the influence of the solvent. biu.ac.ilnih.gov
For this compound, an MD simulation would involve placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water, methanol, or chloroform). researchgate.net The simulation would track the movements of all atoms over a period of nanoseconds or longer. This allows for the observation of conformational transitions, such as the formation and breaking of the intramolecular hydrogen bond. The solvent's effect is critical, as polar solvents can form intermolecular hydrogen bonds with the solute, competing with and potentially disrupting the intramolecular O-H···N bond. researchgate.net Analysis of the simulation trajectory can provide information on the predominant conformations in different solvents and the timescale of their interconversion.
Table 3: Typical Setup for a Molecular Dynamics Simulation
| Parameter | Typical Value/Setting |
|---|---|
| Force Field | OPLS-AA or GAFF |
| Solvent Model | TIP3P (for water) |
| System Temperature | 298 K (25 °C) |
| System Pressure | 1 bar |
| Simulation Time | 100 ns |
pKa Prediction and Basicity Studies of the Diethylamino Group
The diethylamino group is basic and will be protonated at sufficiently low pH. The acidity constant of its conjugate acid, pKa, is a crucial parameter that determines the molecule's charge state in a given environment. Computational methods can accurately predict pKa values by calculating the free energy change associated with the deprotonation reaction, often using thermodynamic cycles in combination with continuum solvent models.
The predicted pKa value provides insight into the basicity of the nitrogen atom. This basicity is influenced by the electronic effects of the phenyl ring and the steric hindrance from the ethyl groups. Understanding the pKa is essential for predicting the molecule's behavior in biological systems and for developing analytical methods. The basicity of the diethylamino group is also a key factor in its ability to act as a hydrogen bond acceptor, as discussed in the conformational analysis.
Advanced Spectroscopic and Structural Analysis of 3 2 Diethylamino Phenyl 1 Propen 1 Ol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
One-dimensional (1D) NMR spectra provide foundational information. The ¹H NMR spectrum would reveal the number of different types of protons, their integration (ratio), and their coupling patterns (splitting), which indicates adjacent protons. The ¹³C NMR spectrum shows the number of unique carbon environments.
For 3-[2-(Diethylamino)phenyl]-1-propen-1-OL, the predicted chemical shifts are based on analogous structures such as cinnamyl alcohol and diethylaniline. libretexts.orgnist.gov The electronegative oxygen of the alcohol and the nitrogen of the amine group, along with the aromatic ring and the double bond, significantly influence the electronic environment of nearby nuclei. libretexts.org
Predicted ¹H and ¹³C NMR Data
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| -OH | 1.5-4.0 (broad singlet) | - |
| C1-H | ~4.3 (multiplet) | ~63-65 |
| C2-H | ~6.2 (doublet of doublets) | ~128-130 |
| C3-H | ~6.6 (doublet) | ~130-132 |
| Aromatic H's | 7.0-7.4 (multiplets) | 115-150 |
| -N(CH₂)₂ | ~3.4 (quartet) | ~45 |
| -N(CH₂CH₃)₂ | ~1.2 (triplet) | ~13 |
Two-dimensional (2D) NMR experiments would be crucial for assembling the molecular fragments.
COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. Key correlations would be expected between H1 and H2, and between H2 and H3, establishing the propenol chain. Correlations between the ethyl protons of the diethylamino group would also be evident.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon atom based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It would be essential for connecting the propenol side chain to the phenyl ring (e.g., correlation from H3 to the aromatic C2') and for confirming the position of the diethylamino group.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, which is critical for determining the stereochemistry (E/Z configuration) of the double bond and the preferred conformation of the molecule.
Variable-temperature (VT) NMR studies could be employed to investigate dynamic processes, such as the rotation around the C-N bonds of the diethylamino group or the C-C single bonds. Such processes can cause broadening of NMR signals at room temperature, which may resolve into distinct signals at lower temperatures.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation
HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its molecular formula. For this compound (C₁₃H₁₉NO), the calculated exact mass would be compared to the experimental value to confirm the elemental composition.
Electron Ionization (EI) HRMS would also reveal characteristic fragmentation patterns that can be used to piece the structure together. Predicted fragmentation pathways for this molecule include:
Loss of a water molecule (H₂O, 18 Da) from the alcohol.
Cleavage of an ethyl group (C₂H₅, 29 Da) from the diethylamino moiety.
McLafferty-type rearrangements or cleavage of the propenol side chain.
Formation of a stable benzopyrylium intermediate, as seen in similar substituted phenylpropenoate structures. nih.gov
Predicted HRMS Fragmentation Data
| Fragment Ion (m/z) | Proposed Identity |
|---|---|
| [M]+ | Molecular Ion (C₁₃H₁₉NO) |
| [M-H₂O]+ | Loss of water |
| [M-C₂H₅]+ | Loss of an ethyl radical |
| [M-C₃H₅O]+ | Cleavage of the propenol side chain |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. researchgate.net The absorption of IR radiation or the inelastic scattering of laser light (Raman) occurs at specific frequencies corresponding to the vibrations of functional groups. These techniques are complementary and provide a molecular fingerprint.
Key expected vibrational frequencies for this compound would include:
O-H stretch: A strong, broad band around 3300-3500 cm⁻¹ in the IR spectrum, characteristic of an alcohol.
C-H stretches: Aromatic C-H stretches just above 3000 cm⁻¹, and aliphatic C-H stretches just below 3000 cm⁻¹.
C=C stretch: A band around 1640-1660 cm⁻¹ for the alkene and around 1450-1600 cm⁻¹ for the aromatic ring.
C-O stretch: A strong band in the 1050-1150 cm⁻¹ region.
C-N stretch: A band in the 1250-1350 cm⁻¹ region.
Predicted Vibrational Spectroscopy Data
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| O-H Stretch | 3300-3500 | Strong, Broad | Weak |
| Aromatic C-H Stretch | 3010-3100 | Medium | Strong |
| Aliphatic C-H Stretch | 2850-2970 | Strong | Medium |
| Alkene C=C Stretch | 1640-1660 | Medium | Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium-Strong | Strong |
| C-O Stretch | 1050-1150 | Strong | Weak |
X-ray Crystallography for Definitive Solid-State Structure Determination (for crystalline derivatives)
Should this compound or one of its derivatives be synthesized and form a single crystal suitable for analysis, X-ray crystallography would provide the definitive solid-state structure. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice by analyzing the diffraction pattern of X-rays passing through the crystal.
The resulting crystal structure would confirm the molecular connectivity and provide highly accurate data on:
Bond lengths and bond angles.
Torsional angles, defining the molecule's conformation in the solid state.
The stereochemistry at the chiral center (C1).
Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing. researchgate.netresearchgate.net
As of now, no crystal structure for this specific compound has been reported in crystallographic databases.
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration Determination (if chiral derivatives are synthesized)
The carbon atom bearing the hydroxyl group (C1) is a stereocenter, meaning this compound is a chiral molecule and can exist as a pair of enantiomers (R and S forms). Chiroptical techniques are essential for studying such molecules. nsf.gov
Circular Dichroism (CD): This technique measures the differential absorption of left and right circularly polarized light. A chiral molecule will produce a characteristic CD spectrum. If the compound were synthesized as a single enantiomer, its CD spectrum could be compared with theoretical spectra calculated using quantum chemistry methods to determine its absolute configuration (R or S). rsc.org
Optical Rotatory Dispersion (ORD): This method measures the rotation of plane-polarized light as a function of wavelength. It provides complementary information to CD.
These techniques would be indispensable for confirming the enantiomeric purity of a sample and for assigning the absolute stereochemistry, which is often critical in fields like medicinal chemistry and materials science. nih.gov No chiroptical data for this compound are currently available in the literature.
Applications of 3 2 Diethylamino Phenyl 1 Propen 1 Ol in Organic Synthesis and Chemical Catalysis
Utilization as a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis
No specific studies were found that describe the application of 3-[2-(Diethylamino)phenyl]-1-propen-1-OL as a chiral auxiliary or as a precursor for ligands in asymmetric catalysis.
Role as a Key Building Block for the Synthesis of Complex Organic Molecules (excluding therapeutic compounds)
There is no available literature detailing the use of this compound as a foundational element in the synthesis of complex organic molecules for non-therapeutic purposes.
Integration into Polymer Chemistry for Functional Materials (e.g., as a monomer or cross-linker)
Research detailing the integration of this compound into polymer chains, either as a monomer or as a cross-linking agent to create functional materials, could not be located.
Development of Novel Chemical Reagents and Reaction Promoters
No information has been found regarding the development of new chemical reagents or reaction promoters based on the structure of this compound.
Analytical Methodologies for this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available information regarding the specific analytical methodologies for the chemical compound This compound .
The development and publication of analytical methods are typically driven by the commercial, industrial, or academic relevance of a compound. The absence of such information for this compound suggests that it may be a novel or niche substance that has not yet been the subject of extensive study, or that such data exists in proprietary, unpublished formats.
Therefore, it is not possible to provide a detailed, scientifically accurate article on the High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), hyphenated mass spectrometry techniques (LC-MS/MS, GC-MS), quantitative assay development, or specific extraction and sample preparation techniques for this particular compound as requested.
To generate the content outlined in the prompt, foundational research data would be required, including:
Chromatographic conditions for separation and purity assessment.
Mass spectrometric fragmentation patterns for structural confirmation.
Validated quantitative methods for process control.
Established protocols for extraction from various matrices.
Without access to such primary or secondary research data, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and adherence to the specified compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
